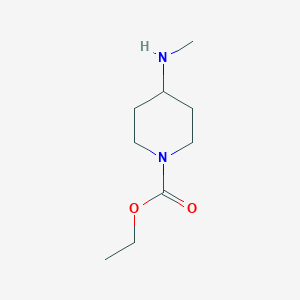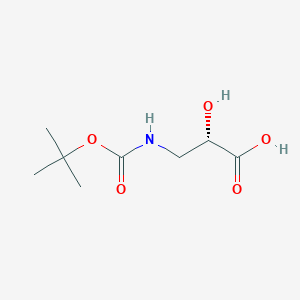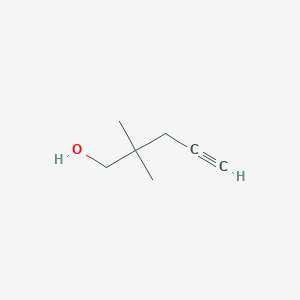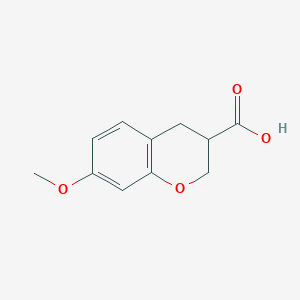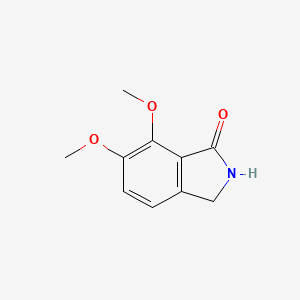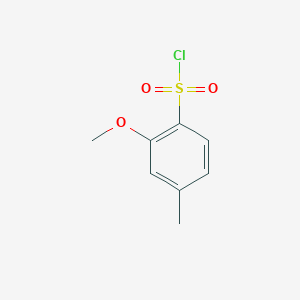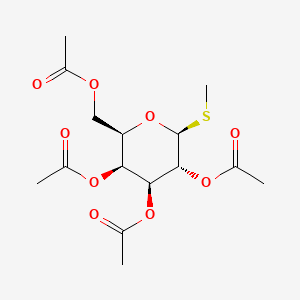
Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside
Overview
Description
Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside is a complex biochemical compound widely used in the biomedicine industry. This compound is particularly significant due to its role as a substrate in the analysis of glycosylation reactions and carbohydrate metabolism through various enzymatic assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside typically involves the acetylation of methyl beta-D-thiogalactopyranoside. The process includes the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds through the formation of intermediate acetates, which are subsequently purified to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced purification techniques such as chromatography is common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of acetyl groups in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Methyl beta-D-thiogalactopyranoside.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiogalactopyranosides depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside is extensively used in scientific research, particularly in:
Chemistry: As a substrate for studying glycosylation reactions.
Biology: In enzymatic assays to analyze carbohydrate metabolism.
Medicine: As a tool in the screening of potential therapeutic interventions against glycosylation-related diseases such as Gaucher’s disease and lysosomal storage disorders.
Industry: In the production of various biochemical products and as a standard in quality control processes.
Mechanism of Action
The compound exerts its effects primarily by acting as a substrate for glycosidase enzymes. It inhibits glycosidase activity, making it an essential tool in the study of glycosylation processes. The molecular targets include glycosidase enzymes, and the pathways involved are those related to carbohydrate metabolism and glycosylation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
- Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
Uniqueness
Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside is unique due to the presence of a sulfur atom in its structure, which differentiates it from other similar compounds. This sulfur atom imparts distinct chemical properties and reactivity, making it particularly useful in specific biochemical assays and therapeutic screenings.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12+,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUCHLBRWBKGN-FQKPHLNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447030 | |
| Record name | ST51037346 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55722-48-0 | |
| Record name | ST51037346 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)
